molecular formula C7H11N3O2 B1611515 1,3,7-Triazaspiro[4.5]decane-2,4-dione CAS No. 78222-09-0

1,3,7-Triazaspiro[4.5]decane-2,4-dione

Cat. No. B1611515
CAS No.: 78222-09-0
M. Wt: 169.18 g/mol
InChI Key: PLFDWSDBRBNQLQ-UHFFFAOYSA-N
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Patent
US09120804B2

Procedure details

3-Oxo-piperidine-1-carboxylic acid tert-butyl ester and potassium cyanide (1.3 eq) are dissolved in ethanol before ammonium carbonate (8 eq.) in water is added. The mixture is heated to 90° C. for 2 h and monitored by LCMS. Upon completion, the solvent is removed in vacuum. The residue is diluted with water and the product filtered off. Boc-deprotection under standard conditions gives the desired hydantoine as HCl-salt ready for further modifications.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][C:10](=O)[CH2:9]1)=O)(C)(C)C.[C-]#N.[K+].[C:18](=[O:21])([O-])[O-].[NH4+:22].[NH4+:23].[CH2:24]([OH:26])C>O>[C:18]1(=[O:21])[C:10]2([CH2:9][NH:8][CH2:13][CH2:12][CH2:11]2)[NH:23][C:24](=[O:26])[NH:22]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
Upon completion, the solvent is removed in vacuum
ADDITION
Type
ADDITION
Details
The residue is diluted with water
FILTRATION
Type
FILTRATION
Details
the product filtered off

Outcomes

Product
Name
Type
product
Smiles
C1(NC(NC12CCCNC2)=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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